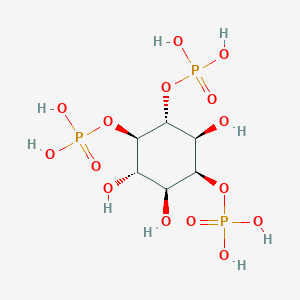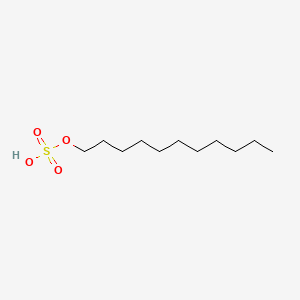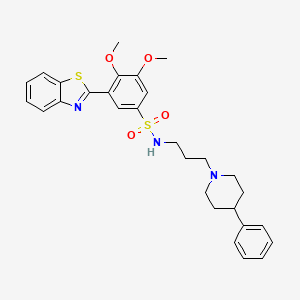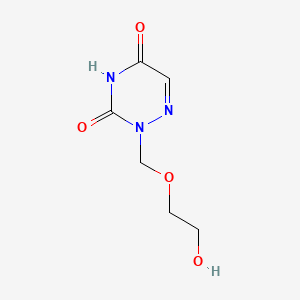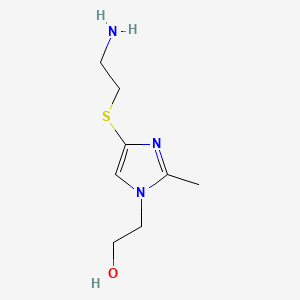
4-Fluoro-N-metil-anilina
Descripción general
Descripción
4-Fluoro-N-methylaniline, also known as 4-Fluoro-N-methylaniline, is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Estudios de Biotransformación
4-Fluoro-N-metil-anilina: se utiliza como un compuesto modelo en la investigación farmacológica para estudiar la biotransformación in vivo e in vitro de las aminas aromáticas secundarias . Ayuda a comprender las vías metabólicas que involucran a los citocromos P-450 y la monooxigenasa que contiene flavina, que son cruciales para el desarrollo de fármacos y los estudios de toxicidad.
Ciencia de Materiales: Desarrollo de Catalizadores
En la ciencia de materiales, la This compound sirve como un sustrato de referencia en el desarrollo de catalizadores como Pd/In2O3 . Estos catalizadores son importantes para la metilación selectiva de las aminas secundarias, una reacción fundamental en la síntesis de materiales como polímeros y productos farmacéuticos.
Síntesis Química: Intermedio para Compuestos Complejos
Este compuesto se utiliza en la síntesis de moléculas orgánicas complejas. Por ejemplo, se ha utilizado en la creación de derivados de benzofurano, que tienen diversas aplicaciones que van desde OLED hasta productos farmacéuticos .
Agricultura: Desarrollo de Nanopesticidas
Aunque las referencias directas a la This compound en la agricultura son limitadas, las metodologías utilizadas en su estudio son aplicables en el desarrollo de nanopesticidas . Estos pesticidas avanzados pueden mejorar la salud de las plantas, reducir el uso de productos químicos y contribuir a las prácticas agrícolas sostenibles.
Ciencias Ambientales: Ecotoxicología
This compound: es fundamental en los estudios de ecotoxicología para evaluar el impacto ambiental de los compuestos químicos . Su biotransformación e interacción con diversas enzimas son clave para comprender cómo se comportan los contaminantes químicos en el medio ambiente.
Aplicaciones Industriales: Optimización de Procesos
En entornos industriales, la This compound se utiliza a menudo como un compuesto modelo para optimizar los procesos químicos que implican la biotransformación de aminas . Esto puede conducir a prácticas industriales más eficientes y respetuosas con el medio ambiente.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Fluoro-N-methylaniline is the respiratory system . It also interacts with enzymes such as flavin-containing monooxygenase 1 (FMO1) .
Mode of Action
4-Fluoro-N-methylaniline undergoes biotransformation mediated by FMO1. This enzyme catalyzes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol .
Biochemical Pathways
The biotransformation of 4-Fluoro-N-methylaniline involves the role of cytochromes P-450 and the flavin-containing monooxygenase in the formation of various metabolic products . The turnover rates of these monooxygenase systems for the various metabolite formations and the reaction pathways involved vary significantly .
Pharmacokinetics
The pharmacokinetics of 4-Fluoro-N-methylaniline, including its ADME properties It’s known that the compound undergoes in vivo and in vitro biotransformation .
Result of Action
The biotransformation of 4-Fluoro-N-methylaniline results in the formation of various metabolic products, including 4-N-methylaminophenol . The compound’s action can lead to specific target organ toxicity, particularly affecting the respiratory system .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-N-methylaniline plays a significant role in biochemical reactions, particularly in the biotransformation of secondary aromatic amines. It interacts with enzymes such as cytochromes P450 and flavin-containing monooxygenase. These enzymes catalyze reactions like N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. The interactions between 4-Fluoro-N-methylaniline and these enzymes are crucial for the formation of various metabolic products .
Cellular Effects
4-Fluoro-N-methylaniline affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochromes P450 and flavin-containing monooxygenase leads to the formation of metabolites that can impact cellular activities. These interactions can result in changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-N-methylaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound undergoes N-demethylation, N-hydroxylation, and aromatic ring hydroxylation catalyzed by cytochromes P450 and flavin-containing monooxygenase. These reactions result in the formation of various metabolites that can influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-N-methylaniline change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the major phase I biotransformation reactions for the formation of urine-excretable metabolites involve cytochrome P450-catalyzed N-demethylation and aromatic ring hydroxylation .
Dosage Effects in Animal Models
The effects of 4-Fluoro-N-methylaniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have demonstrated that the compound’s biotransformation involves cytochrome P450 and flavin-containing monooxygenase, which play a role in its metabolic conversion and potential toxicity .
Metabolic Pathways
4-Fluoro-N-methylaniline is involved in several metabolic pathways, including N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. These reactions are catalyzed by cytochromes P450 and flavin-containing monooxygenase. The metabolic conversion of 4-Fluoro-N-methylaniline is essential for the expression of its pharmacological and toxicological properties .
Transport and Distribution
The transport and distribution of 4-Fluoro-N-methylaniline within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical effects and interactions with biomolecules .
Subcellular Localization
4-Fluoro-N-methylaniline’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its biochemical and cellular effects .
Propiedades
IUPAC Name |
4-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRKVBQUANIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022033 | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-59-6 | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUORO-N-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F75YIS0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary enzymes involved in the metabolism of 4-fluoro-N-methylaniline, and what are their respective roles?
A: 4-Fluoro-N-methylaniline is primarily metabolized by two enzyme systems: Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO). [, ] While both systems contribute to N-demethylation, N-hydroxylation, and 4-hydroxylation (with accompanying defluorination), their specific activities and preferred pathways differ. [] CYP450 predominantly catalyzes N-demethylation, yielding 4-fluoroaniline, which can then undergo aromatic ring hydroxylation. [] In contrast, FMO shows a preference for the formation of defluorinated 4-hydroxy-N-methylaniline via N-hydroxylation or direct aromatic ring hydroxylation. []
Q2: How does FMO1 contribute to the formation of a reactive intermediate from 4-fluoro-N-methylaniline?
A: FMO1 catalyzes a unique reaction where carbon oxidation is coupled with defluorination, leading to the formation of 4-N-methylaminophenol. [] This process proceeds through the formation of a transient intermediate, 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol. This intermediate subsequently converts into an electrophilic quinoneimine, which has been confirmed by the detection of N-acetylcysteine adducts. [] This reactive quinoneimine intermediate raises concerns about potential toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1219148.png)
